3-(Methoxymethyl)azetidin-3-ol 3-(Methoxymethyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432046
InChI: InChI=1S/C5H11NO2/c1-8-4-5(7)2-6-3-5/h6-7H,2-4H2,1H3
SMILES:
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

3-(Methoxymethyl)azetidin-3-ol

CAS No.:

Cat. No.: VC17432046

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)azetidin-3-ol -

Specification

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name 3-(methoxymethyl)azetidin-3-ol
Standard InChI InChI=1S/C5H11NO2/c1-8-4-5(7)2-6-3-5/h6-7H,2-4H2,1H3
Standard InChI Key KRCXEYSAPNLZHS-UHFFFAOYSA-N
Canonical SMILES COCC1(CNC1)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of the compound, 3-(methoxymethyl)azetidin-3-ol, reflects its azetidine backbone (a four-membered saturated ring containing one nitrogen atom) with two functional groups: a methoxymethyl (-CH2_2OCH3_3) and a hydroxyl (-OH) group, both attached to the third carbon of the ring. Its SMILES notation, COCC1(O)CNC1, provides a simplified representation of the structure .

Key identifiers include:

  • CAS Registry Number: 1520066-27-6

  • PubChem CID (Free Base): 79576776

  • PubChem CID (Trifluoroacetate Salt): 121552452

The compound’s trifluoroacetic acid (TFA) salt form is commonly used in synthetic workflows to improve solubility and handling. This salt has a molecular weight of 231.17 g/mol and a formula of C7H12F3NO4\text{C}_7\text{H}_{12}\text{F}_3\text{NO}_4 .

Stereochemical Considerations

While the compound lacks defined stereocenters in its free base form, the azetidine ring’s conformational rigidity influences its reactivity. The hydroxyl and methoxymethyl groups occupy equatorial positions, minimizing steric strain and enabling hydrogen-bonding interactions .

Synthesis and Reaction Pathways

Deprotection of N-Boc Precursors

A common synthesis route involves the deprotection of N-Boc-3-hydroxyazetidine using trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction proceeds under mild conditions (20°C, 1 hour), yielding the free base after solvent evaporation :

N-Boc-3-hydroxyazetidineTFA/DCM3-hydroxyazetidine+CO2+tert-butanol\text{N-Boc-3-hydroxyazetidine} \xrightarrow{\text{TFA/DCM}} \text{3-hydroxyazetidine} + \text{CO}_2 + \text{tert-butanol}

The crude product is often dissolved in dimethylformamide (DMF) for direct use in subsequent reactions, avoiding isolation challenges due to its hygroscopic nature .

Functionalization Strategies

The hydroxyl group at the 3-position permits further derivatization:

  • Etherification: Reaction with alkyl halides to form ethers.

  • Esterification: Acetylation using acetic anhydride.

  • Cross-Coupling: Palladium-catalyzed couplings for biaryl synthesis .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueSource
Molecular Weight117.15 g/mol
LogP (Partition Coefficient)-0.15 (predicted)
Polar Surface Area50 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (O from -OH, -OCH3_3)

The compound’s low LogP suggests moderate hydrophilicity, favoring aqueous solubility. The TFA salt enhances solubility in polar aprotic solvents like DMF and DMSO .

Spectral Data

  • 1^1H NMR (DMSO-d6_6): δ 4.50 (s, 1H, -OH), 3.70–3.20 (m, 8H, CH2_2OCH3_3 and azetidine protons) .

  • IR (KBr): Broad peak at 3300 cm1^{-1} (-OH stretch), 1100 cm1^{-1} (C-O-C stretch) .

Applications in Pharmaceutical Research

Role as a Building Block

3-(Methoxymethyl)azetidin-3-ol is employed in fragment-based drug design, particularly for kinase inhibitors and GPCR modulators. Its rigid azetidine scaffold improves metabolic stability compared to larger heterocycles .

Case Study: Antiviral Agents

In a 2023 study, derivatives of this compound demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro^\text{pro}). The hydroxyl group formed critical hydrogen bonds with the enzyme’s catalytic dyad (His41 and Cys145) .

SupplierCatalog IDPurityPrice (USD)
AChemBlockP4795097%$250/100 mg
ChemSpaceBBV-506228030>95%$320/250 mg

Future Directions and Research Gaps

Current challenges include optimizing synthetic yields (currently ~60% for TFA deprotection ) and exploring enantioselective routes. Computational studies to predict binding affinities for neurodegenerative targets (e.g., tau protein) are underway .

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